

An In-Depth Technical Guide to 4-Cyano-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

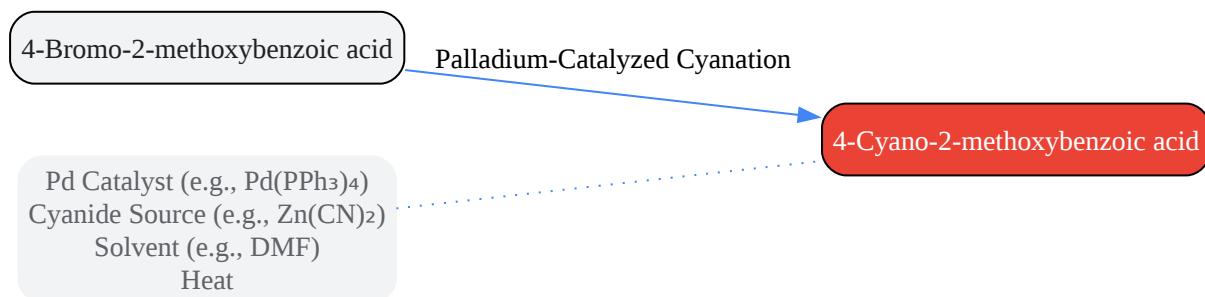
4-Cyano-2-methoxybenzoic acid (CAS No. 89469-52-3) is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectral characteristics, safety and handling protocols, and its emerging applications, particularly as a key intermediate in the development of novel therapeutics. While experimental data for some properties of this specific molecule are not widely published, this document synthesizes available information and provides expert insights based on related compounds and established chemical principles.

Physicochemical Properties

4-Cyano-2-methoxybenzoic acid is a solid at room temperature. While a definitive, experimentally determined melting point from primary literature is not readily available, supplier specifications suggest a melting point may be in the range of similar substituted benzoic acids. Its molecular structure and key identifiers are summarized below.

Property	Value	Reference
CAS Number	89469-52-3	[1]
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[1]
IUPAC Name	4-cyano-2-methoxybenzoic acid	[1]
Synonyms	2-Methoxy-4-cyanobenzoic acid, Benzoic acid, 4-cyano-2-methoxy-	[1]
Canonical SMILES	COc1cc(C=C(C=C1)C#N)C(=O)O	[1]
InChI Key	ZMYZUBQHLGJMDS-UHFFFAOYSA-N	[1]
Physical Form	Solid	
Purity (Typical)	96-98%	[2]
Storage	Sealed in a dry environment at room temperature.	

Solubility: Specific solubility data for **4-cyano-2-methoxybenzoic acid** in various solvents is not extensively reported. However, based on its structure and the properties of related compounds like 4-methoxybenzoic acid, it is expected to be soluble in polar organic solvents such as alcohols, ethers, and ethyl acetate, with limited solubility in water.[\[3\]](#)[\[4\]](#)


Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of **4-cyano-2-methoxybenzoic acid** is not widely published. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions or classical methods for introducing a cyano group.

Proposed Synthetic Route: Palladium-Catalyzed Cyanation

A highly effective method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides.^[5]^[6]^[7] The recommended starting material for this approach would be 4-bromo-2-methoxybenzoic acid, which is commercially available.

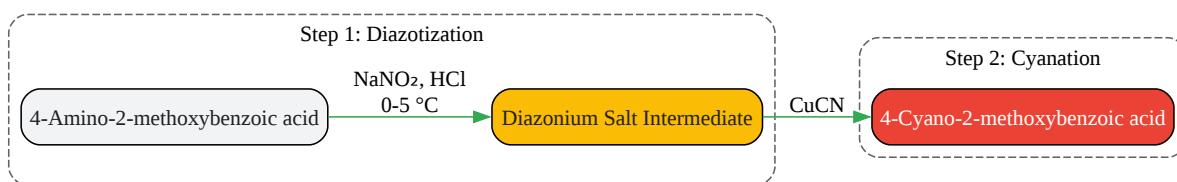
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Cyano-2-methoxybenzoic acid** via palladium-catalyzed cyanation.

Methodology Rationale:

- Starting Material: 4-Bromo-2-methoxybenzoic acid is an ideal precursor due to the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions.
- Catalyst System: A palladium(0) catalyst, often generated *in situ* from a palladium(II) precursor or used directly as a complex like tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. The choice of ligand can be critical for reaction efficiency.
- Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common and relatively safe source of cyanide for these reactions.^[8] It is less toxic than alkali metal cyanides and often gives higher yields.
- Solvent and Conditions: A polar aprotic solvent like dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and the catalytic species. The reaction


generally requires heating to proceed at a reasonable rate.

Purification:

Post-reaction, the product would be isolated by an acidic workup to ensure the carboxylic acid is protonated. Purification can then be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Route: The Sandmeyer Reaction

A more classical approach involves the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate.^{[9][10][11]} This would require 4-amino-2-methoxybenzoic acid as the starting material.

[Click to download full resolution via product page](#)

Caption: The Sandmeyer reaction workflow for the synthesis of **4-Cyano-2-methoxybenzoic acid**.

Methodology Rationale:

- **Diazotization:** The primary aromatic amine is treated with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.^{[3][12]} This intermediate is typically unstable and is used immediately.
- **Cyanation:** The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.^{[3][12]}

While a cornerstone of aromatic chemistry, the Sandmeyer reaction can sometimes be lower yielding and require careful control of reaction conditions compared to modern cross-coupling methods.

Spectral Characterization (Predicted)

Experimentally determined spectra for **4-cyano-2-methoxybenzoic acid** are not readily available in the public domain. The following are predicted spectral characteristics based on the structure and data from analogous compounds.[13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and carboxylic acid protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	11.0 - 13.0	Broad singlet	1H
Aromatic Protons	7.0 - 8.0	Multiplet	3H
Methoxy (-OCH ₃)	~3.9	Singlet	3H

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (-C=O)	165 - 175
Aromatic Carbons	110 - 160
Nitrile (-CN)	115 - 125
Methoxy (-OCH ₃)	55 - 60

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C≡N (Nitrile)	2220 - 2260	Medium to Strong
C=O (Carboxylic Acid)	1680 - 1720	Strong
C-O (Ether)	1200 - 1300	Strong

Note: The IR spectrum of a related compound, 4-cyanobenzoic acid, has been studied and shows a strong nitrile stretch around 2330 cm⁻¹.[\[15\]](#)

Applications in Research and Drug Development

While specific biological activities of **4-cyano-2-methoxybenzoic acid** itself are not widely reported, its utility lies in its role as a versatile synthetic intermediate. The cyanobenzoic acid motif is present in a number of pharmacologically active molecules.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Scaffold for Drug Discovery: The three functional groups offer multiple points for derivatization, allowing for the exploration of chemical space in drug discovery programs. The carboxylic acid can be converted to esters or amides, the nitrile can be hydrolyzed or reduced, and the aromatic ring can undergo further substitution.

- **Intermediate for Bioactive Molecules:** Compounds containing the cyanobenzoic acid core have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as modulators of cellular receptors.[\[4\]](#)[\[16\]](#) The cyano group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
- **Materials Science:** Aromatic nitriles are also used in the synthesis of liquid crystals and other advanced materials.[\[4\]](#)

Safety and Handling

4-Cyano-2-methoxybenzoic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Statements:[\[1\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

4-Cyano-2-methoxybenzoic acid is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public literature, its structural features and the known reactivity of its functional groups provide a strong basis for its application in the synthesis of novel compounds. This guide has aimed to consolidate the available information and provide a framework for its safe handling, synthesis, and utilization in research and development. As interest in this and related compounds grows, it is anticipated that more detailed experimental data will become available, further elucidating its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]
- 17. CYANOBENZOIC ACID, 4- - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompas.com]
- 18. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Cyano-2-methoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591558#4-cyano-2-methoxybenzoic-acid-cas-number-89469-52-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com